Ethyl 4-(ethylamino)-3-methylbenzoate
Description
Ethyl 4-(ethylamino)-3-methylbenzoate (CAS: Not explicitly provided; structurally analogous to compounds in and ) is an ethyl ester derivative of benzoic acid featuring an ethylamino (-NHCH₂CH₃) substituent at the 4-position and a methyl (-CH₃) group at the 3-position of the aromatic ring. This compound is structurally related to intermediates used in the synthesis of antitumor agents, such as bis-(2-haloethyl)aminophenyl substituted distamycin derivatives, which target DNA-AT sequences to inhibit replication and transcription in cancer cells .
Ethylation of the amino group could involve reactions with ethyl halides or reductive amination.
Properties
CAS No. |
194483-66-4 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
ethyl 4-(ethylamino)-3-methylbenzoate |
InChI |
InChI=1S/C12H17NO2/c1-4-13-11-7-6-10(8-9(11)3)12(14)15-5-2/h6-8,13H,4-5H2,1-3H3 |
InChI Key |
FMTXTFUPVPLGPE-UHFFFAOYSA-N |
SMILES |
CCNC1=C(C=C(C=C1)C(=O)OCC)C |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C(=O)OCC)C |
Synonyms |
Benzoic acid, 4-(ethylamino)-3-methyl-, ethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features :
- Aromatic Ring: Substituted at positions 3 (methyl) and 4 (ethylamino).
- Ester Group : Ethyl ester at position 1 enhances lipophilicity compared to methyl esters.
- Hydrogen Bonding: The ethylamino group participates in intermolecular N–H⋯O/N hydrogen bonds, stabilizing crystal packing .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares Ethyl 4-(ethylamino)-3-methylbenzoate with key structural analogs:
Functional Group Impact
Amino vs. Ethylamino: Ethyl 4-amino-3-methylbenzoate: The -NH₂ group participates in strong hydrogen bonding, influencing solubility and crystal stability. Used in antitumor agents due to DNA-binding capabilities . This modification may alter pharmacokinetics and bioactivity .
Nitro vs. Methyl at Position 3: Ethyl 4-(ethylamino)-3-nitrobenzoate: The electron-withdrawing -NO₂ group reduces electron density on the aromatic ring, making the compound more reactive in electrophilic substitutions. Used as a precursor for heterocyclic compounds with biological activity .
Ester Group Variations: Methyl Esters (e.g., Methyl 4-amino-3-(ethylamino)benzoate): Faster metabolic hydrolysis compared to ethyl esters, affecting drug half-life .
Research Findings and Data
Spectral Data Comparison
*Predicted based on structural analogs.
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